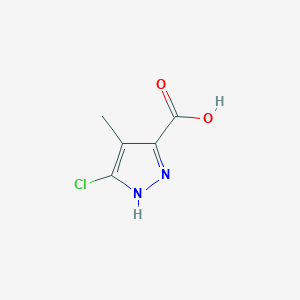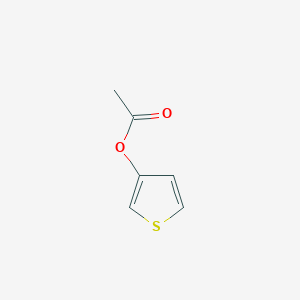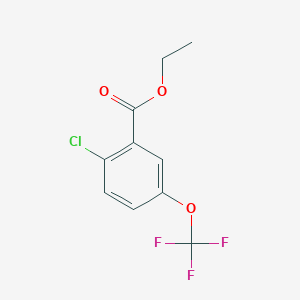
Ethyl 2-chloro-5-(trifluoromethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-5-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H8ClF3O3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the hydrogen atom at the fifth position is replaced by a trifluoromethoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-5-(trifluoromethoxy)benzoate typically involves the esterification of 2-chloro-5-(trifluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction progress .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-chloro-5-(trifluoromethoxy)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The trifluoromethoxy group can undergo oxidation under specific conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the chlorine atom.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: Products include oxidized derivatives of the trifluoromethoxy group
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of ethyl 2-chloro-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom and ester group contribute to the compound’s reactivity, enabling it to form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-chloro-5-(trifluoromethoxy)benzoate can be compared with other similar compounds, such as:
Ethyl 2-chloro-5-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Ethyl 2-chloro-5-methyl-4-(trifluoromethoxy)benzoate: Similar structure but with an additional methyl group.
Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate: Similar structure but with a fluorine atom instead of a chlorine atom.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various fields of research and industry .
Eigenschaften
Molekularformel |
C10H8ClF3O3 |
|---|---|
Molekulargewicht |
268.61 g/mol |
IUPAC-Name |
ethyl 2-chloro-5-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C10H8ClF3O3/c1-2-16-9(15)7-5-6(3-4-8(7)11)17-10(12,13)14/h3-5H,2H2,1H3 |
InChI-Schlüssel |
VZVRSVTTZCTEKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13025383.png)

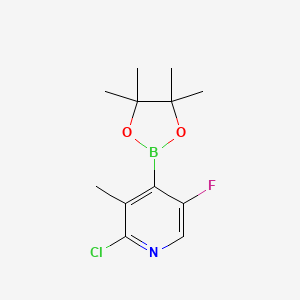
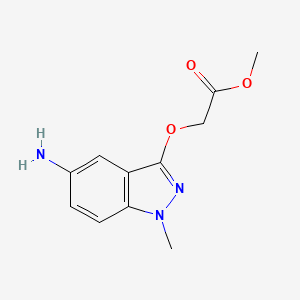
![hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid](/img/structure/B13025399.png)
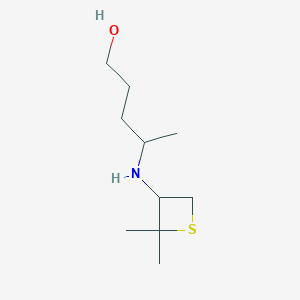
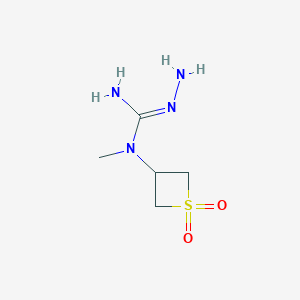

![1,6-Dimethyl-3-(4-phenoxyphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025438.png)
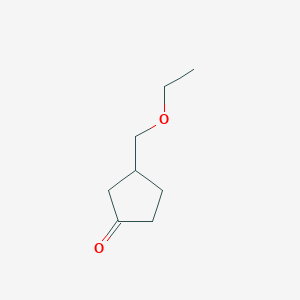
![7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13025447.png)
